molecular formula C20H22N2O4 B4746841 3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

Cat. No.: B4746841
M. Wt: 354.4 g/mol
InChI Key: KEWKRHMOXCBPNW-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a morpholine ring, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often investigated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from other benzamides that may lack this functional group, leading to differences in reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-26-18-5-3-4-16(14-18)19(23)21-17-8-6-15(7-9-17)20(24)22-10-12-25-13-11-22/h3-9,14H,2,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWKRHMOXCBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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